![molecular formula C9H7NO4 B15056036 8-Oxo-6,8-dihydro-5H-pyrano[3,4-b]pyridine-6-carboxylic acid](/img/structure/B15056036.png)
8-Oxo-6,8-dihydro-5H-pyrano[3,4-b]pyridine-6-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Oxo-6,8-dihydro-5H-pyrano[3,4-b]pyridine-6-carboxylic acid is a heterocyclic compound that features a pyrano-pyridine core structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Oxo-6,8-dihydro-5H-pyrano[3,4-b]pyridine-6-carboxylic acid typically involves multicomponent reactions. One efficient method includes a three-component reaction involving 2-chloroquinoline-3-carbaldehyde, 1-phenyl-2-(1,1,1-triphenyl-λ5-phosphanylidene)ethan-1-one (Wittig reagent), and active methylene compounds such as benzoylacetonitrile . This reaction proceeds through Michael addition and intramolecular cyclization, yielding the desired product in excellent yields (65–98%) without the need for a metal catalyst .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the principles of multicomponent reactions and green chemistry can be applied to scale up the synthesis. Utilizing readily available starting materials and optimizing reaction conditions for higher efficiency and yield are crucial for industrial applications.
Chemical Reactions Analysis
Types of Reactions: 8-Oxo-6,8-dihydro-5H-pyrano[3,4-b]pyridine-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at positions activated by electron-withdrawing groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Reagents like halogens and nucleophiles (e.g., amines, thiols) are employed under mild to moderate conditions.
Major Products: The major products formed from these reactions include various substituted pyrano-pyridine derivatives, which can exhibit different chemical and physical properties depending on the nature of the substituents.
Scientific Research Applications
8-Oxo-6,8-dihydro-5H-pyrano[3,4-b]pyridine-6-carboxylic acid has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmacophore in drug design, particularly for targeting specific enzymes and receptors.
Industry: The compound’s unique structure makes it a candidate for developing new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism by which 8-Oxo-6,8-dihydro-5H-pyrano[3,4-b]pyridine-6-carboxylic acid exerts its effects is primarily through interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological responses. For instance, its potential as a tyrosinase inhibitor has been explored, where it binds to the active site of the enzyme, preventing the oxidation of tyrosine .
Comparison with Similar Compounds
Pyrano[2,3-b]quinoline: Shares a similar core structure but differs in the position and nature of substituents.
Benzo[h]pyrano[2,3-b]quinoline: Another related compound with a fused benzene ring, exhibiting different chemical properties.
Oxazolo[5′,4′4,5]pyrano[2,3-b]pyridine: Features an additional oxazole ring, leading to distinct reactivity and applications.
Uniqueness: 8-Oxo-6,8-dihydro-5H-pyrano[3,4-b]pyridine-6-carboxylic acid stands out due to its specific substitution pattern and the presence of an oxo group, which imparts unique electronic properties and reactivity. This makes it a valuable compound for developing new chemical entities with tailored properties for various applications.
Properties
Molecular Formula |
C9H7NO4 |
|---|---|
Molecular Weight |
193.16 g/mol |
IUPAC Name |
8-oxo-5,6-dihydropyrano[3,4-b]pyridine-6-carboxylic acid |
InChI |
InChI=1S/C9H7NO4/c11-8(12)6-4-5-2-1-3-10-7(5)9(13)14-6/h1-3,6H,4H2,(H,11,12) |
InChI Key |
WVLYEXDMNXBZTP-UHFFFAOYSA-N |
Canonical SMILES |
C1C(OC(=O)C2=C1C=CC=N2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


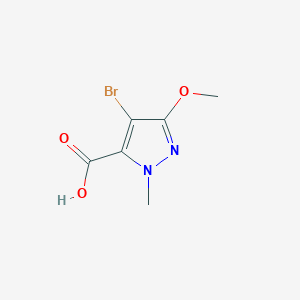
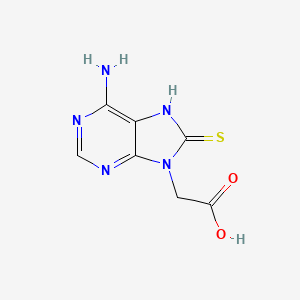

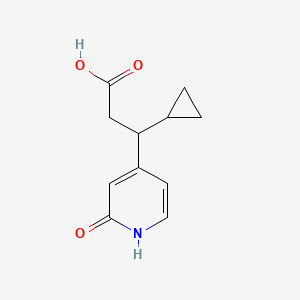
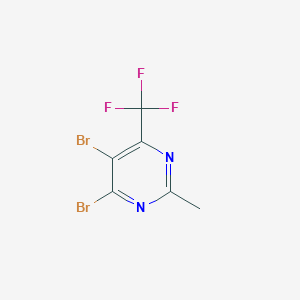

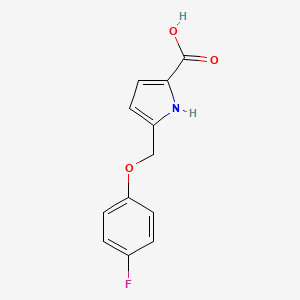
![4-(5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-2-yl)thiomorpholine](/img/structure/B15056008.png)
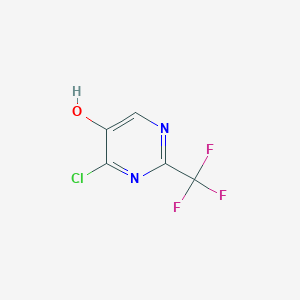
![6-Bromo-2,3-dihydropyrazolo[5,1-b]oxazole-7-carboxylic acid](/img/structure/B15056017.png)
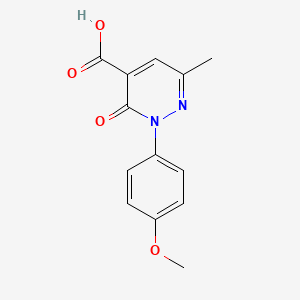
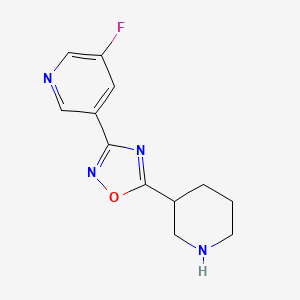
![1-(6-Bromobenzo[d]oxazol-2-yl)ethanone](/img/structure/B15056042.png)
![2-(6-(p-Tolyl)thiazolo[3,2-b][1,2,4]triazol-5-yl)acetic acid](/img/structure/B15056061.png)
